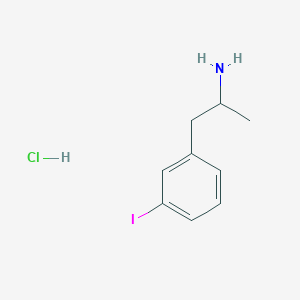
6-Trimethylsilylthio-9-trimethylsilylpurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Trimethylsilylthio-9-trimethylsilylpurine is a compound that belongs to the class of purine derivatives. It is commonly used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of 6-Trimethylsilylthio-9-trimethylsilylpurine is not fully understood. However, it is believed to act as a nucleophilic reagent due to the presence of the thiol group. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological activity.
Biochemical and Physiological Effects
6-Trimethylsilylthio-9-trimethylsilylpurine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, indicating its potential as an anticancer agent. It has also been shown to possess antiviral activity against certain viruses, including HIV-1 and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Trimethylsilylthio-9-trimethylsilylpurine in lab experiments is its unique properties, which make it useful for a variety of applications. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it can be expensive to obtain, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 6-Trimethylsilylthio-9-trimethylsilylpurine in scientific research. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its mechanism of action and potential for use in cancer treatment. Additionally, it may have applications in the development of novel antiviral agents. Further research is also needed to explore its potential for use in other areas of scientific research.
Conclusion
In conclusion, 6-Trimethylsilylthio-9-trimethylsilylpurine is a compound with various applications in scientific research. Its unique properties and potential for use in a variety of experiments make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and potential for use in various applications.
Synthesemethoden
The synthesis of 6-Trimethylsilylthio-9-trimethylsilylpurine involves the reaction of 9-chloro-6-trimethylsilylpurine with trimethylsilyl thiolate in the presence of a base. This reaction results in the formation of 6-Trimethylsilylthio-9-trimethylsilylpurine, which can be purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
6-Trimethylsilylthio-9-trimethylsilylpurine has various applications in scientific research. It is commonly used as a precursor for the synthesis of other purine derivatives. It has also been used as a reagent for the determination of trace amounts of mercury in environmental samples. Additionally, it has been used in the synthesis of novel antiviral agents.
Eigenschaften
IUPAC Name |
trimethyl-(9-trimethylsilylpurin-6-yl)sulfanylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4SSi2/c1-17(2,3)15-8-14-9-10(15)12-7-13-11(9)16-18(4,5)6/h7-8H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXKXNUDPDVSOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C1N=CN=C2S[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4SSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157397 |
Source


|
| Record name | 6-Trimethylsilylthio-9-trimethylsilylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Trimethylsilylthio-9-trimethylsilylpurine | |
CAS RN |
132151-80-5 |
Source


|
| Record name | 6-Trimethylsilylthio-9-trimethylsilylpurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132151805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Trimethylsilylthio-9-trimethylsilylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

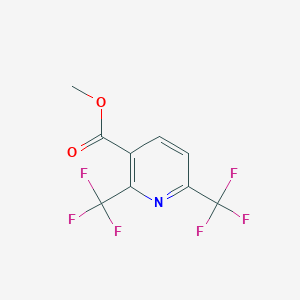
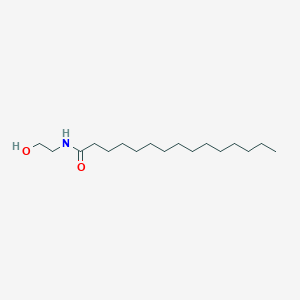
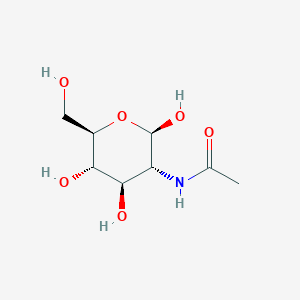
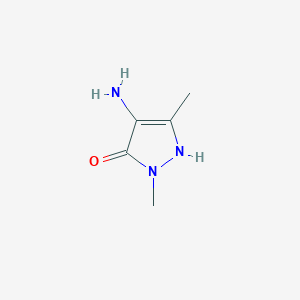
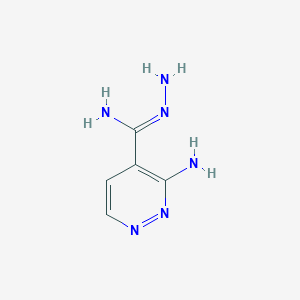
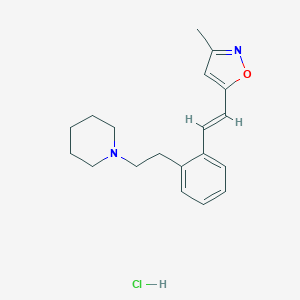
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)



